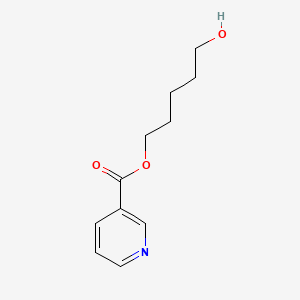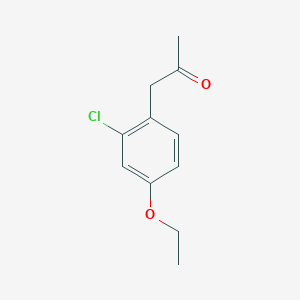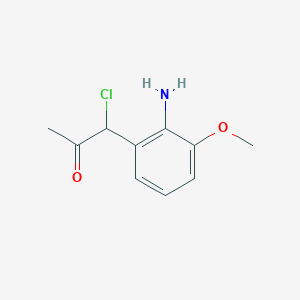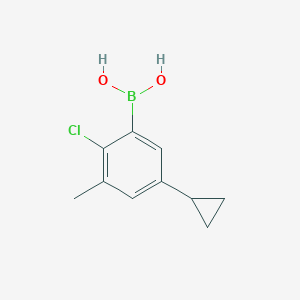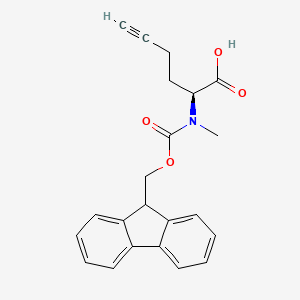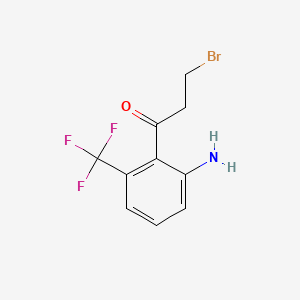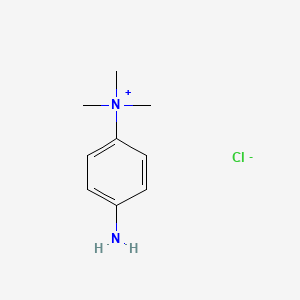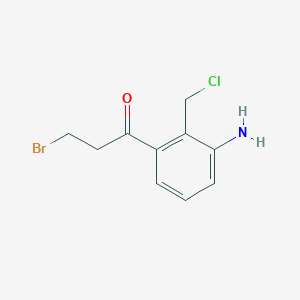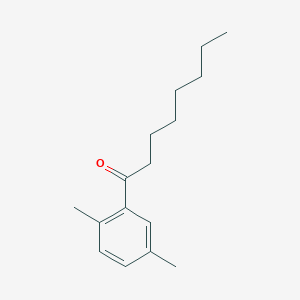
1-(2,5-Dimethylphenyl)octan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octanone, 1-(2,5-dimethylphenyl)- is an organic compound with the molecular formula C16H24O It is a ketone characterized by an octanone backbone with a 2,5-dimethylphenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Octanone, 1-(2,5-dimethylphenyl)- typically involves the Friedel-Crafts acylation reaction. This reaction uses octanoyl chloride and 2,5-dimethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of 1-Octanone, 1-(2,5-dimethylphenyl)- can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Octanone, 1-(2,5-dimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: HNO3 and H2SO4 for nitration.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
1-Octanone, 1-(2,5-dimethylphenyl)- has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Octanone, 1-(2,5-dimethylphenyl)- involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
2-Octanone: Another ketone with a similar structure but different substituents.
Butanal: An aldehyde with a carbonyl group at the end of the chain.
Uniqueness: 1-Octanone, 1-(2,5-dimethylphenyl)- is unique due to the presence of the 2,5-dimethylphenyl group, which imparts distinct chemical and physical properties compared to other ketones and aldehydes. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
101493-87-2 |
|---|---|
Molekularformel |
C16H24O |
Molekulargewicht |
232.36 g/mol |
IUPAC-Name |
1-(2,5-dimethylphenyl)octan-1-one |
InChI |
InChI=1S/C16H24O/c1-4-5-6-7-8-9-16(17)15-12-13(2)10-11-14(15)3/h10-12H,4-9H2,1-3H3 |
InChI-Schlüssel |
YRZAXHOEVLZSGV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)C1=C(C=CC(=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-3-methylbenzo[e][1,2,4]triazine](/img/structure/B14071751.png)
